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Understanding logP and PSA

In drug development, logP and Polar Surface Area (PSA) are key metrics for predicting a compound's

absorption and permeability.

logP (Octanol-Water Partition Coefficient): This is the logarithm of the ratio of a compound's
concentration in octanol to its concentration in water at equilibrium. It is a direct measure of molecular

hydrophobicity (lipophilicity). According to Lipinski's Rule of 5, a logP value greater than 5 is often
associated with poor oral absorption [1].

Polar Surface Area (PSA): This is defined as the surface area over all polar atoms (primarily oxygen
and nitrogen) and their attached hydrogen atoms [2]. It is a good predictor of a molecule's ability to

cross cell membranes. As a rule of thumb:
PSA > 140 Å²: Typically poor membrane permeability [2].

PSA < 60 Å²: Good potential to penetrate the blood-brain barrier [2].

Methods for Calculation

Multiple computational methods have been developed to predict logP and PSA. The table below summarizes

the main families of approaches.
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Property Method Family Description Examples

logP Atom-based Sums contributions from each atom type.
Fast but can be less accurate for complex

structures [3].

ALOGP [3] [4]

Fragment-based Sums hydrophobic contributions from larger

molecular fragments. Often more accurate
than atom-based methods [3].

ClogP [3], miLogP

(Molinspiration) [5]

Property-based Uses physics-based calculations (e.g., free
energy transfer) from 3D structures.

Theoretically rigorous but computationally
intensive [3].

FElogP (MM-PBSA)
[3]

Hybrid/Consensus Combines multiple algorithms to improve
accuracy and reliability.

ChemAxon
Consensus [4],

ACD/Consensus [6]

PSA Topological (TPSA) Calculates surface area using fragment

contributions from a 2D structure. Fast and
widely used [7] [8].

TPSA (Ertl et al.)

Quantum
Mechanical

(QMPSA)

Calculates the surface area based on the
quantum mechanical electrostatic potential

mapped onto a 3D isodensity surface. More
physically meaningful but requires

significant computation [7] [8] [9].

QMPSA

Dynamic (DPSA) Uses a Boltzmann-weighted average of

PSA over multiple low-energy 3D
conformations [7].

DPSA

Protocols for Determination

Here are the detailed workflows for some of the more advanced methods mentioned.
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Protocol 1: Calculating logP using a Free Energy Method
(FElogP)

This method is based on the thermodynamic principle that logP is determined by the free energy change of

transferring a molecule from water to n-octanol [3].

The diagram below outlines the workflow for this approach:

Start: Input 3D Structure

1. Geometry Optimization
(Quantum Mechanics or Force Field)

2. Solvation Free Energy in Water
(ΔG_water)

3. Solvation Free Energy in Octanol
(ΔG_octanol)

4. Calculate Transfer Free Energy
ΔG_transfer = ΔG_water - ΔG_octanol

5. Compute logP
logP = ΔG_transfer / (RT ln(10))

End: logP Value

Click to download full resolution via product page

Workflow for calculating logP via transfer free energy.

Key Steps:
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Structure Preparation & Optimization: Generate a 3D structure of your molecule and optimize its

geometry using quantum mechanical methods (e.g., B3LYP/6-31G) or a molecular mechanics force
field (e.g., GAFF2) [3].

Solvation Free Energy Calculation: Use an endpoint method like MM-PBSA (Molecular Mechanics
Poisson-Boltzmann Surface Area) or MM-GBSA (Generalized Born Surface Area) to calculate the

solvation free energy in both water (ΔG_water) and n-octanol (ΔG_octanol). This involves solving
the Poisson-Boltzmann equation or using the Generalized Born model to account for polar solvation,

plus a non-polar contribution [3].
Thermodynamic Calculation: The transfer free energy is ΔG_transfer = ΔG_water -

ΔG_octanol. logP is then derived from the fundamental equation: logP = ΔG_transfer / (RT
ln(10)), where R is the gas constant and T is the temperature [3] [10].

Protocol 2: Calculating PSA using Quantum Mechanics (QMPSA)

This method calculates the polar surface area directly from the molecule's electron density [7] [9].

The workflow for this protocol is as follows:
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Start: Input Structure

1. Conformational Search
(e.g., Monte Carlo Multiple Minimum)

2. QM Geometry Optimization
(e.g., B3LYP/6-31G)

3. Generate Electron Density Grid
(Cube File)

4. Create Isodensity Surface
(e.g., at 0.0005 e/bohr³)

5. Map Electrostatic Potential (ESP)
onto the Surface

6. Define Polar Range
(e.g., ESP < -0.025 and ESP > 0.043)

7. Sum Polar Areas

End: QMPSA Value (Å²)

Click to download full resolution via product page
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Workflow for calculating quantum mechanical polar surface area.

Key Steps:

Conformation Generation & Optimization: Perform a conformational search (e.g., using a Monte
Carlo method with a force field like OPLS-AA) to identify low-energy conformers. Optimize these

geometries using a quantum mechanical method like B3LYP/6-31G [7] [9].
Wavefunction & Density Calculation: Perform a single-point energy calculation on the optimized

structure to generate a wavefunction file. Use this to calculate the electron density on a 3D grid, often
saved as a "cube file" [7].

Isodensity Surface Creation: Use a program like MOLDEN to create an isodensity surface (a
surface where the electron density is constant). A value of 0.0005 electrons/bohr³ is reported to best

match a van der Waals surface [7].
Electrostatic Potential Mapping: Calculate the electrostatic potential for every vertex on the

triangulated isodensity surface [7].
Polar Area Summation: Define a range of electrostatic potential values that qualify as "polar." The

polar surface area (QMPSA) is the sum of all surface areas where the potential falls outside the
apolar range (e.g., ESP < -0.025 or ESP > 0.043, as used in one study) [7]. It is critical to calculate

this using the protonation state relevant to the biological condition (e.g., gut pH) [9].

Practical Calculation Tools

For practical drug discovery work, several software tools implement the methods described above:

logP Tools:

ACD/LogP: Offers three prediction algorithms (Classic, GALAS, Consensus) and allows
training with in-house data [6].

Molinspiration miLogP: A robust group contribution method with good statistical accuracy,
used in the ZINC database [5].

ChemAxon logP Plugin: Provides both a proprietary atom-based method (similar to ALOGP)
and a consensus model [4].

PSA Tools:
Topological PSA (TPSA): Fast and effective, implemented in many chemoinformatics suites

[7].
QMPSA: Available in molecular modeling packages like MOLDEN, requiring quantum

mechanical calculations as outlined in Protocol 2 [7].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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